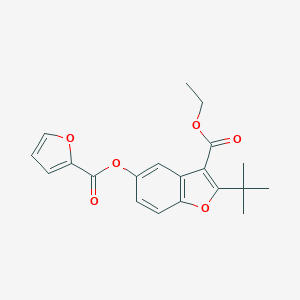

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate

Description

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by three key substituents:

- Position 2: A bulky tert-butyl group (C₄H₉), which enhances steric hindrance and may influence molecular packing or binding interactions.

- Position 3: An ethyl carboxylate moiety (C₃H₅O₂), contributing to solubility and metabolic stability.

The molecular formula is inferred as C₂₀H₂₂O₆ (calculated based on substituents), though direct experimental data is absent in the provided evidence. Structural analogs in the Cambridge Structural Database (CSD) and commercial catalogs suggest this compound is part of a broader class of benzofuran-based esters with diverse applications in medicinal and materials chemistry .

Properties

IUPAC Name |

ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-5-23-19(22)16-13-11-12(25-18(21)15-7-6-10-24-15)8-9-14(13)26-17(16)20(2,3)4/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEDXEDKYKWNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, in the presence of a base like potassium carbonate (K2CO3) and a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (e.g., 110°C) for several hours.

Introduction of the Furan-2-Carbonyloxy Group: The furan-2-carbonyloxy group can be introduced through esterification reactions involving furan-2-carboxylic acid and an appropriate alcohol, such as ethyl alcohol, under acidic conditions.

Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl bromide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, appropriate solvents, and catalysts.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed studies, including computational modeling and experimental validation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The tert-butyl group in the target compound and analogs (e.g., 384368-75-6) reduces water solubility but improves membrane permeability . Compounds with polar groups (e.g., cyanomethoxy in 314745-73-8) exhibit better solubility in polar solvents .

Biological Activity :

- Benzofuran derivatives with aromatic substituents (e.g., 433701-96-3) show promise in drug discovery due to π-π interactions with biological targets .

- Halogenated analogs (e.g., bromine in 6176-66-5) demonstrate enhanced binding via halogen bonds .

Stability and Reactivity :

- Ethyl carboxylate esters (common in all compounds) are prone to hydrolysis, but bulkier groups (e.g., tert-butyl) slow degradation .

- Acetyloxy groups (e.g., 842-39-7) hydrolyze faster than furan-2-carbonyloxy, suggesting the target compound may have better stability .

Research Tools and Databases

Biological Activity

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate is a complex organic compound notable for its unique structure, which includes a benzofuran core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24O5, with a molecular weight of approximately 356.37 g/mol. The presence of the furan and benzofuran moieties, along with the tert-butyl substituent, contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24O5 |

| Molecular Weight | 356.37 g/mol |

| Physical State | Colorless oily liquid |

| Odor | Aromatic |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of benzofuran showed enhanced radical scavenging activity compared to their simpler counterparts.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. This compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis is under investigation .

Study on Antioxidant Activity

In a comparative study on various benzofuran derivatives, this compound exhibited a higher IC50 value in DPPH radical scavenging assays than simpler analogs, indicating its superior antioxidant capacity.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound involved testing against standard microbial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting significant antimicrobial activity.

The biological activity of this compound is believed to be influenced by its structural features:

- Electron Donating Groups : The presence of electron-donating groups enhances the compound's ability to donate electrons to free radicals.

- Steric Effects : The tert-butyl group may provide steric hindrance that affects the binding affinity to biological targets.

- Functional Group Interactions : The furan and carboxylate groups may facilitate interactions with enzymes or receptors involved in oxidative stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.